5-bromo-N,N-diethyl-2-hydroxybenzamide
Overview
Description
5-bromo-N,N-diethyl-2-hydroxybenzamide: is an organic compound with a molecular formula of C11H14BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 5-position, a hydroxy group at the 2-position, and an N,N-diethylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N,N-diethyl-2-hydroxybenzamide typically involves the bromination of N,N-diethyl-2-hydroxybenzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure selective bromination at the 5-position of the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reagents on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-N,N-diethyl-2-hydroxybenzamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in water or ethanol.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of various substituted benzamides.
Oxidation: Conversion to 5-bromo-N,N-diethyl-2-hydroxybenzaldehyde.
Reduction: Formation of 5-bromo-N,N-diethyl-2-hydroxybenzylamine.
Scientific Research Applications
Chemistry: 5-bromo-N,N-diethyl-2-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated benzamides on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-diethyl-2-hydroxybenzamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom and diethylamide group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
5-bromo-N,N-diethylbenzamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
N,N-diethyl-2-hydroxybenzamide: Lacks the bromine atom, which may affect its hydrophobic interactions.
5-bromo-2-hydroxybenzamide: Lacks the diethylamide group, which may alter its overall hydrophobicity and solubility.
Uniqueness: 5-bromo-N,N-diethyl-2-hydroxybenzamide is unique due to the presence of both the bromine atom and the hydroxy group on the benzene ring, along with the diethylamide group. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-13(4-2)11(15)9-7-8(12)5-6-10(9)14/h5-7,14H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHBIRFKJOQVET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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